

JTC-801 Technical Support Center: Addressing Off-Target Effects

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Compound of Interest

Compound Name: JTC-801 free base

Cat. No.: B1673097

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Welcome to the technical support center for JTC-801. This resource is designed for researchers, scientists, and drug development professionals to help navigate and troubleshoot potential off-target effects of JTC-801 in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for JTC-801?

A1: JTC-801 is a potent and selective antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor, also known as the Opioid Receptor-Like 1 (ORL1 or NOP) receptor.^{[1][2]} It binds to the NOP receptor with high affinity, thereby blocking the actions of the endogenous ligand N/OFQ.^{[1][3]} Its antagonistic activity prevents the N/OFQ-induced inhibition of adenylyl cyclase and subsequent decrease in cyclic AMP (cAMP) levels.^{[3][4]}

Q2: What are the known off-targets for JTC-801?

A2: The most well-characterized off-targets for JTC-801 are the classical opioid receptors: mu (μ), kappa (κ), and delta (δ).^{[1][4]} While it has a high affinity for the NOP receptor, it exhibits significantly lower affinity for these other opioid receptors.^[4] More recently, in specific cancer cell lines and at higher concentrations, JTC-801 has been shown to induce a NOP-independent form of pH-dependent cell death called alkaliptosis by regulating the NF- κ B and carbonic anhydrase 9 (CA9) pathway.^{[5][6]}

Q3: How selective is JTC-801 for the NOP receptor over other opioid receptors?

A3: JTC-801 is considerably selective for the NOP receptor. It displays approximately 12.5-fold selectivity over the mu-opioid receptor, 129-fold over the kappa-opioid receptor, and 1055-fold over the delta-opioid receptor.[4]

Q4: Is the analgesic effect of JTC-801 mediated by classical opioid receptors?

A4: No, the anti-nociceptive (analgesic) effects of JTC-801 are primarily due to its antagonism of the NOP receptor. A key piece of evidence is that its analgesic action is not inhibited by naloxone, a non-specific antagonist of classical opioid receptors.[1][3]

Q5: What is "alkalptosis" and how does JTC-801 cause it?

A5: Alkalptosis is a form of pH-dependent, NOP-independent cell death observed in certain cancer cells upon treatment with JTC-801.[5] JTC-801 activates the NF-κB pathway, which in turn represses the expression of carbonic anhydrase 9 (CA9), an enzyme critical for maintaining cellular pH balance.[5][6] The loss of CA9 function leads to intracellular alkalization and cell death, an effect that is specific to cancer cells and not observed in normal cells.[5][6]

JTC-801 Selectivity Profile

The following table summarizes the binding affinity and inhibitory concentrations of JTC-801 for its primary target (NOP) and key off-targets. This data is crucial for designing experiments with appropriate concentrations to maximize on-target effects while minimizing off-target interactions.

Receptor Target	Parameter	Value	Species	Notes
NOP (ORL1)	K _i	8.2 nM	Human	High-affinity primary target.[1][4]
NOP (ORL1)	IC ₅₀	94 ± 8.6 nM	Human	Inhibition of [³ H]-nociceptin binding.[1]
NOP (ORL1)	IC ₅₀	472 nM	Rat	Inhibition in rat cerebrocortical membrane.[1][4]
Mu (μ) Opioid	K _i	102.9 nM	Human	~12.5-fold lower affinity than for NOP.[1]
Mu (μ) Opioid	IC ₅₀	325 nM	Human	Weak inhibition of ligand binding.[1]
Mu (μ) Opioid	IC ₅₀	1831 nM	Rat	Inhibition in rat cerebrocortical membrane.[1][4]
Kappa (κ) Opioid	K _i	1057.5 nM	Human	~129-fold lower affinity than for NOP.[1]
Kappa (κ) Opioid	IC ₅₀	>10,000 nM	Human	Very weak inhibition of ligand binding.[1]
Delta (δ) Opioid	K _i	8647.2 nM	Human	~1055-fold lower affinity than for NOP.[1]
Delta (δ) Opioid	IC ₅₀	>10,000 nM	Human	Very weak inhibition of ligand binding.[1]

Troubleshooting Guide

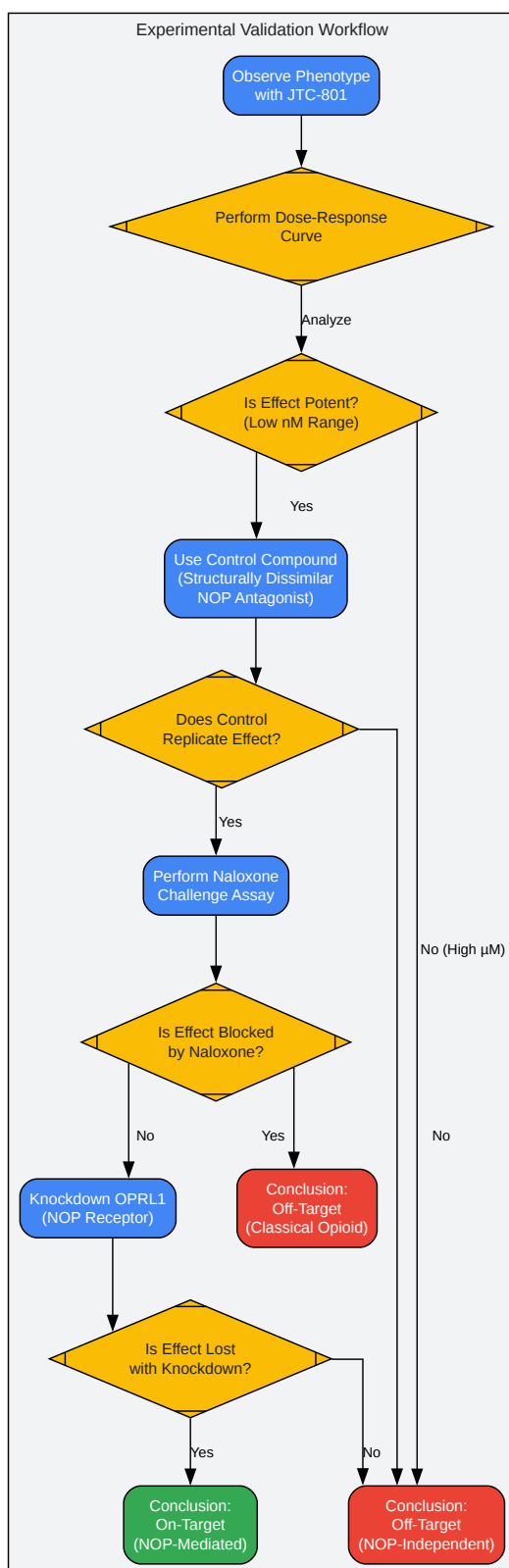
Problem: I am observing an unexpected or inconsistent phenotype in my experiment.

- Question 1: Is my JTC-801 concentration appropriate?
 - Answer: The effective concentration of JTC-801 is highly dependent on the experimental system and the intended target. For antagonizing the NOP receptor, concentrations should be based on its K_i (8.2 nM) and functional IC_{50} values. For in vitro cell-based assays, a dose-response curve is essential. Concentrations significantly above the K_i for the mu-opioid receptor (102.9 nM) may lead to off-target opioid effects. The novel alkaliptosis effect was observed at higher concentrations (e.g., 10 μ M).^[5] Always start by performing a dose-response experiment to identify the minimum effective concentration for your desired effect.
- Question 2: How can I confirm my observed effect is due to NOP receptor antagonism and not off-target effects on other opioid receptors?
 - Answer: The most effective control is a naloxone challenge experiment.^{[1][3]} Naloxone is a broad-spectrum antagonist for classical mu, kappa, and delta opioid receptors but does not bind to the NOP receptor.^[7] If the effect of JTC-801 persists in the presence of naloxone, it is mediated by the NOP receptor. If naloxone blocks the effect, it is likely due to an off-target interaction with classical opioid receptors.
- Question 3: My research is in oncology and I see cell death. How do I know if it's the NOP-mediated analgesic pathway or the novel alkaliptosis pathway?
 - Answer: First, determine if the effect is NOP-dependent. Use a cell line that does not express the NOP receptor (OPRL1) or use siRNA/shRNA to knock down OPRL1 expression. If JTC-801 still induces cell death in the absence of the NOP receptor, the effect is off-target.^[5] Second, characterize the mechanism of cell death. The alkaliptosis effect is not dependent on apoptosis (caspase cleavage) or necroptosis.^{[5][8]} Instead, it is characterized by an increase in intracellular pH.^[5]

Key Experimental Protocols

Protocol 1: Validating On-Target vs. Off-Target Effects

This workflow guides the user through a logical sequence to determine if an observed biological effect of JTC-801 is due to its intended NOP receptor antagonism or an off-target mechanism.



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Caption: Workflow for troubleshooting JTC-801 effects.

Protocol 2: Naloxone Challenge Assay (In Vitro)

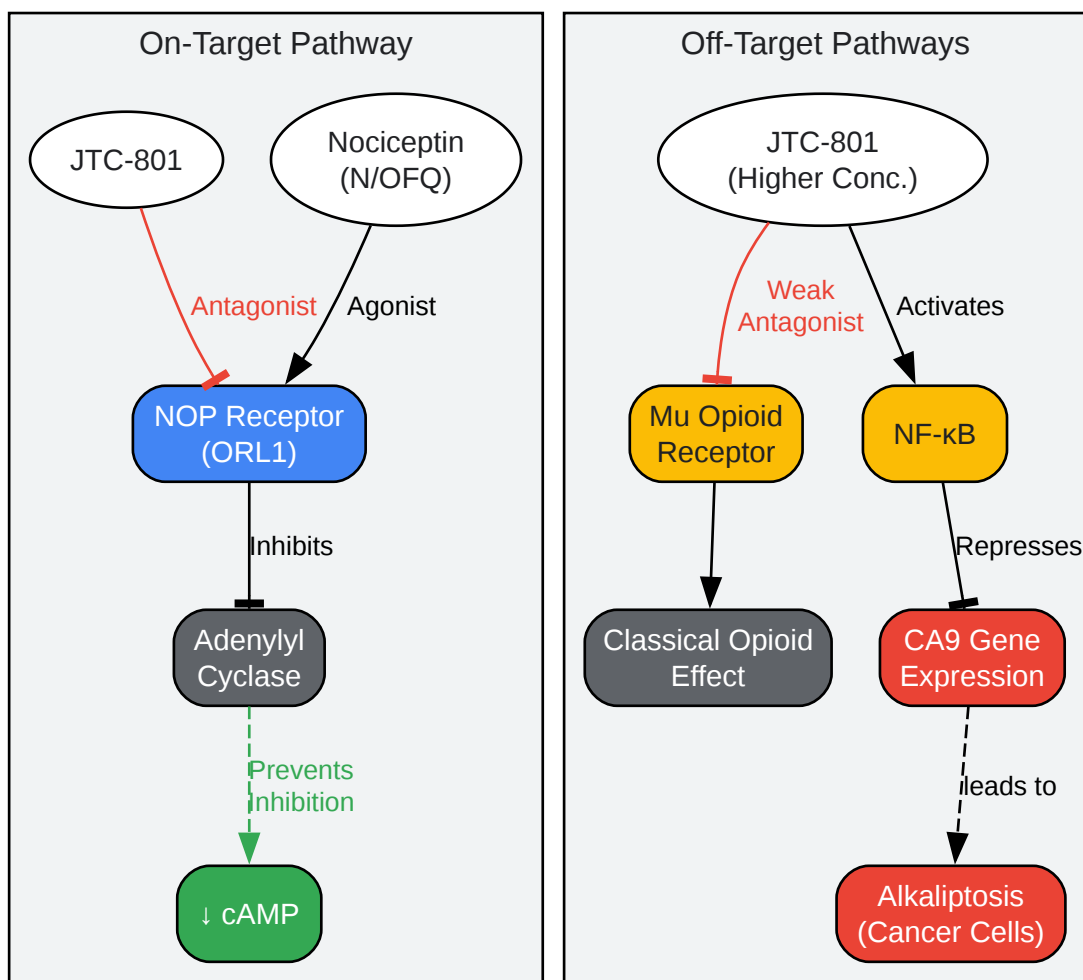
Objective: To differentiate between NOP-mediated effects and off-target effects on classical opioid receptors.

- Cell Culture: Plate cells at the desired density and allow them to adhere overnight.
- Pre-treatment: Pre-incubate one set of wells with a saturating concentration of Naloxone (e.g., 1-10 μ M) for 30-60 minutes. Use a vehicle control for other wells.
- JTC-801 Treatment: Add JTC-801 at the predetermined effective concentration (from your dose-response curve) to both naloxone-treated and vehicle-treated wells. Include a vehicle-only control group and a naloxone-only control group.
- Incubation: Incubate for the period required to observe the biological effect.
- Assay: Perform your functional assay (e.g., measure cAMP levels, cell viability, protein phosphorylation).
- Analysis:
 - If the effect of JTC-801 is unchanged in the presence of naloxone, the effect is not mediated by classical opioid receptors.
 - If naloxone blocks or significantly reduces the effect of JTC-801, the effect is likely mediated by an off-target interaction with mu, kappa, or delta receptors.

Signaling Pathways and Logical Relationships

On-Target vs. Off-Target Signaling

This diagram illustrates the intended "on-target" pathway of JTC-801 and its potential "off-target" pathways.

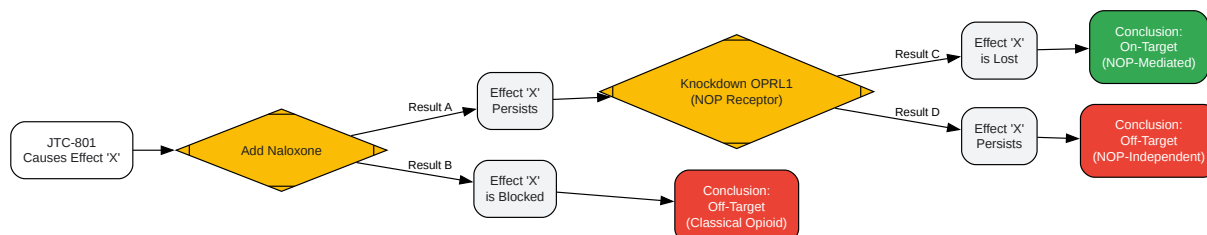


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Caption: JTC-801 on-target (NOP) and off-target pathways.

Decision Framework for Effect Validation

This diagram provides a logical framework for interpreting experimental results when using controls like naloxone and OPRL1 knockdown.



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Caption: Logic for validating JTC-801's mechanism of action.

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